2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 852437-63-9
Cat. No.: VC6830250
Molecular Formula: C22H18F3N5O3S
Molecular Weight: 489.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852437-63-9 |
|---|---|
| Molecular Formula | C22H18F3N5O3S |
| Molecular Weight | 489.47 |
| IUPAC Name | 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H18F3N5O3S/c1-32-16-7-6-13(10-17(16)33-2)21-28-27-18-8-9-20(29-30(18)21)34-12-19(31)26-15-5-3-4-14(11-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,31) |
| Standard InChI Key | ALUQLJNJEIRFMY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |
Introduction
The compound 2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazines. This compound is characterized by its unique structural features, including a triazolo-pyridazine core, a thioether linkage, and various functional groups that contribute to its potential biological activity.
Synthesis
The synthesis of such compounds typically involves several steps, including cyclization reactions using hydrazines and substitution reactions with halides. The specific synthesis of 2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Biological Activity
Compounds in the triazolopyridazine class have been studied for their diverse biological activities, including potential roles as enzyme inhibitors. Their mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, potentially altering enzyme conformation or binding to active sites.
Research Findings
While specific research findings on 2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide are not readily available, similar compounds have shown promise in medicinal chemistry due to their complex structures and potential for biological activity.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume